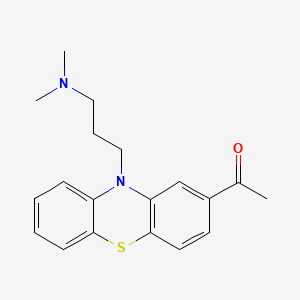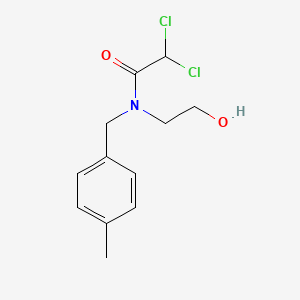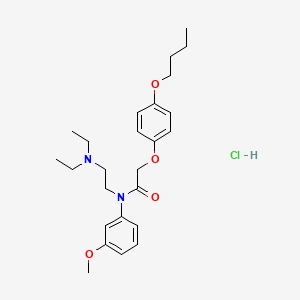
AF-353
Vue d'ensemble
Description
Applications De Recherche Scientifique
AF-353 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound for studying P2X channels in animal models . In biology, it is used to investigate the role of P2X3 and P2X2/3 receptors in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of pain-related disorders . In industry, it is used in the development of new drugs and therapeutic agents .
Mécanisme D'action
Target of Action
AF-353 primarily targets the P2X3 homotrimeric and P2X2/3 heterotrimeric forms of the P2X purinoreceptors . These receptors are members of the P2X family of ion channels that are gated by ATP . They play a crucial role in primary afferent sensitization in a variety of pain-related diseases .
Mode of Action
This compound acts as an antagonist of the P2X3 and P2X2/3 receptors . It inhibits the activation by ATP in a non-competitive fashion .
Biochemical Pathways
The antagonistic action of this compound on P2X3 and P2X2/3 receptors disrupts the normal function of these ATP-gated ion channels . This disruption can affect various biochemical pathways, particularly those involved in pain sensation and transmission . .
Pharmacokinetics
This compound has been found to have favourable pharmacokinetic parameters. It is orally bioavailable with a bioavailability of 32.9% . It has a reasonable half-life of 1.63 hours, suggesting that it is metabolized and eliminated from the body at a moderate rate .
Result of Action
The antagonistic action of this compound on P2X3 and P2X2/3 receptors results in the inhibition of agonist-evoked intracellular calcium flux and inward currents . This can lead to a decrease in pain sensation, making this compound a potential therapeutic agent for the treatment of pain-related disorders .
Analyse Biochimique
Biochemical Properties
AF-353 is a potent antagonist of P2X3 homotrimers and P2X2/3 heterotrimers with a pIC50 range of 7.3 - 8.5 . The compound does not affect other P2X family members at 300-fold excess concentrations . It inhibits calcium flux in CHO-K1 cells expressing the rat P2X3 receptor and in 1321N1 cells expressing the human P2X3 and P2X2/3 receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits activation by ATP in a non-competitive fashion This suggests that this compound may influence cell function by modulating ATP-dependent cell signaling pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with P2X3 and P2X2/3 receptors. It acts as a noncompetitive antagonist, inhibiting the activation of these receptors by ATP
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it has been reported that this compound significantly reversed pain behavior in a rat model of bone cancer pain . This suggests that the effects of this compound may vary with different dosages, and that high doses could potentially have adverse effects.
Méthodes De Préparation
La préparation de l'AF-353 implique des voies de synthèse et des conditions réactionnelles conçues pour atteindre une pureté élevée et une activité biologique. Le composé est synthétisé par une série de réactions chimiques impliquant l'utilisation de divers réactifs et catalyseurs. Les méthodes de production industrielles visent à optimiser le rendement et la pureté du composé tout en garantissant la rentabilité et la possibilité de mise à l'échelle .
Analyse Des Réactions Chimiques
L'AF-353 subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers solvants. Les principaux produits formés par ces réactions sont des intermédiaires qui sont ensuite transformés pour obtenir le composé final .
Applications de la recherche scientifique
L'this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme un composé d'outil pour étudier les canaux P2X chez les modèles animaux . En biologie, il est utilisé pour étudier le rôle des récepteurs P2X3 et P2X2/3 dans divers processus physiologiques . En médecine, l'this compound est exploré comme un agent thérapeutique potentiel pour le traitement des troubles liés à la douleur . Dans l'industrie, il est utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques .
Mécanisme d'action
L'this compound exerce ses effets en agissant comme antagoniste des formes homotrimérique P2X3 et hétérotrimérique P2X2/3 des purinocepteurs P2X . Ces récepteurs sont membres de la famille P2X de canaux ioniques contrôlés par l'ATP et peuvent participer à la sensibilisation afférente primaire dans diverses maladies liées à la douleur . Le composé inhibe l'activation par l'ATP de manière non compétitive, ce qui suggère un mécanisme d'antagonisme allostérique .
Comparaison Avec Des Composés Similaires
L'AF-353 est unique par sa forte puissance antagoniste et sa sélectivité pour les récepteurs P2X3 et P2X2/3 . Des composés similaires comprennent l'A-317491 et le TNP-ATP, qui agissent également comme antagonistes des récepteurs P2X mais diffèrent par leurs mécanismes d'action et leurs profils pharmacocinétiques . La combinaison d'un profil pharmacocinétique favorable avec une puissance antagoniste et une sélectivité fait de l'this compound un excellent composé d'outil in vivo pour étudier ces canaux chez les modèles animaux .
Propriétés
IUPAC Name |
5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATPYXMXFBBKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580447 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865305-30-2 | |
| Record name | 5-[5-Iodo-4-methoxy-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865305-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[5-Iodo-4-methoxy-2-(propan-2-yl)phenoxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














